molecular formula C26H42O4 B032757 Dinonyl phthalate CAS No. 84-76-4

Dinonyl phthalate

Cat. No. B032757
CAS RN: 84-76-4
M. Wt: 418.6 g/mol
InChI Key: DROMNWUQASBTFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dinonyl phthalate, such as phthalides, can be achieved through various methods. For instance, a ligand-promoted palladium(II)-catalyzed synthesis from benzoic acids and bromoalkynes has been reported, allowing the creation of phthalides with different functional groups (Shi et al., 2019). Another method involves a metal-free synthesis of 3-substituted phthalides through a reductive hydroiodination of 2-alkynylbenzoates (Kawaguchi et al., 2017).

Molecular Structure Analysis

The molecular structure of phthalate compounds, including dinonyl phthalate, is characterized by a benzenedicarboxylic acid core with various alkyl or aryl groups. The structure influences their physical and chemical properties, such as solubility and reactivity.

Chemical Reactions and Properties

Phthalates, including dinonyl phthalate, undergo various chemical reactions. These compounds can form coordination polymers with uranyl and other metals, as seen in the synthesis of uranyl coordination polymers using phthalic acid (Wei et al., 2017). Additionally, the Wacker oxidation process has been applied to phthalimide protected allylic amines to produce beta-amino acids, demonstrating the versatility of phthalate derivatives in chemical synthesis (Weiner et al., 2009).

Physical Properties Analysis

The physical properties of dinonyl phthalate, such as its diffusivity, have been studied. For instance, the liquid diffusivities of various derivatives in dinonyl phthalate were reported, highlighting its role as a solvent in chromatographic processes (Álvarez et al., 1983).

Chemical Properties Analysis

The chemical properties of dinonyl phthalate are influenced by its molecular structure. For example, the synthesis and electropolymerization of bis(phenylthieno[3,2-b]thiophenes)–(4,4'-dinonyl-2,2'-bithiazole) co-monomer demonstrate the ability of dinonyl phthalate derivatives to form complex polymers with specific electronic properties (Sezer et al., 2016).

Scientific Research Applications

  • Cellular Research : DNP is used as an oil for separating fat cells from buffer, exhibiting normal lipogenesis and sensitivity to insulin (Gliemann et al., 1972).

  • Material Science : It is a high molecular weight phthalate used as a plasticizer in various products, including flexible vinyl, consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).

  • Chromatography : In gas-liquid chromatography, DNP is used to measure the liquid diffusivities of various derivatives and to separate butane mixture gases (Álvarez et al., 1983); (Xiao-ming, 2004).

  • Polymer Science : DNP acts as a nonpolymerizable additive in the photoinduced polymerization of oligo(carbonate dimethacrylate) to form porous polymeric materials (Baten’kin et al., 2011).

  • Thermodynamic Studies : It is employed in studying the thermodynamics of hydrocarbon sorption (Vigdergauz et al., 1972).

  • Endocrine Research : DNP, along with other phthalates, has been studied for its effects on the endocrine system, including antiandrogenic and androgenic activities (Shen et al., 2009).

  • Environmental Studies : Its presence in sewage sludge and indoor environments has been investigated for assessing environmental contamination and human exposure (Berset & Etter-Holzer, 2001); (Wang et al., 2017).

  • Public Health : Research has been conducted on DNP's role in public health, such as its use in children's toys and the associated safety concerns (Shea, 2003).

  • Biochemical Properties : DNP is recognized for its various physicochemical and biochemical properties, making it a subject of study in itself (Abraham & Acree, 2015).

Safety And Hazards

The specific safety and hazards information for DNP is not detailed in the retrieved sources .

Future Directions

The future directions for DNP are not specified in the retrieved sources .

properties

IUPAC Name

dinonyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
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InChI Key

DROMNWUQASBTFM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID9047966
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Molecular Weight

418.6 g/mol
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Physical Description

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear
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Boiling Point

775 °F at 760 mmHg (USCG, 1999), 413 °C
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Flash Point

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water
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Density

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C
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Vapor Pressure

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C
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Product Name

Dinonyl phthalate

Color/Form

Colorless liquid

CAS RN

84-76-4, 68515-45-7, 68648-92-0
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Synthesis routes and methods

Procedure details

567 g of nonyl alcohol produced in Example 1 was combined with 280 g of phthalic anhydride, 200 g of toluene and 5.5 g of methanesulfonic acid. The reaction was set up for reflux through a Dean-Stark trap using a nitrogen purge and slow stiffing. The reactor contents were refluxed for 5 hours. Residual catalyst was neutralized with a 10% NaCO3 solution and the product was water washed. The product was purified by vacuum stripping and distillation to yield 818 g of dinonyl phthalate.
Quantity
567 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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